Product packaging for H-D-Met(O2)-OH(Cat. No.:CAS No. 41486-92-4)

H-D-Met(O2)-OH

Cat. No.: B555542
CAS No.: 41486-92-4
M. Wt: 181,21 g/mole
InChI Key: UCUNFLYVYCGDHP-SCSAIBSYSA-N
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Description

The Significance of Methionine Oxidation in Biological Systems

Methionine is an essential amino acid crucial for numerous metabolic functions, including protein synthesis and serving as a precursor for other sulfur-containing compounds like cysteine and glutathione. nih.govresearchgate.net Its thioether side chain makes it particularly vulnerable to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (B87167). researchgate.netmdpi.com This oxidation is a common post-translational modification that can alter the structure and function of proteins. iris-biotech.de

The oxidation of methionine to methionine sulfoxide is a reversible process in biological systems, catalyzed by a family of enzymes known as methionine sulfoxide reductases (Msrs). nih.govnih.gov This reversibility suggests that the oxidation state of methionine residues can act as a regulatory switch, influencing protein activity and signaling pathways in a manner analogous to phosphorylation. pnas.org The reversible oxidation of methionine is implicated in a range of biological phenomena, from protecting against oxidative stress to modulating cellular signaling. pnas.orgresearchgate.net

However, under conditions of strong oxidative stress, methionine sulfoxide can be further and irreversibly oxidized to methionine sulfone. iris-biotech.denih.govfrontiersin.org This irreversible modification can lead to permanent changes in protein structure and function and is often associated with aging and various disease states. nih.govresearchgate.net The accumulation of oxidized proteins, including those with methionine sulfone residues, is a hallmark of cellular damage.

Overview of H-D-Met(O2)-OH as an Oxidized D-Amino Acid

This compound, or D-Methionine Sulfone, is the fully oxidized form of the D-enantiomer of methionine. While L-amino acids are the primary building blocks of proteins in higher organisms, D-amino acids are found in various biological systems, particularly in the cell walls of bacteria and as signaling molecules. nih.gov The metabolism of D-amino acids in mammals is primarily carried out by the enzyme D-amino acid oxidase (DAO), which catalyzes their oxidative deamination. frontiersin.orgresearchgate.netscispace.comdocumentsdelivered.com

D-Methionine has been identified as a substrate for D-amino acid oxidase. researchgate.netcambridge.org The oxidation of D-methionine by DAO would initially produce the corresponding α-keto acid. However, the direct enzymatic or non-enzymatic formation of D-Methionine Sulfone in biological systems is less well-characterized.

Chemically, this compound is a stable compound. Its key properties are summarized in the table below.

PropertyValue
Chemical Formula C5H11NO4S
Molecular Weight 181.21 g/mol
CAS Number 41486-92-4
Synonyms D-Methionine S,S-dioxide

This data is compiled from chemical supplier information. nih.gov

The presence of the sulfone group significantly increases the polarity of the molecule compared to D-methionine. This alteration in physicochemical properties can have profound effects on its biological interactions and metabolic fate.

Scope and Research Trajectories of this compound in Academic Inquiry

The academic inquiry specifically focused on this compound is currently limited, with the bulk of research centered on L-methionine and its oxidized forms. However, several research trajectories can be inferred based on the broader understanding of D-amino acids and methionine oxidation.

Biochemical and Enzymatic Studies: A primary area of investigation involves the interaction of this compound with enzymes, particularly D-amino acid oxidase (DAO). Research has explored the substrate specificity of DAO, and while D-methionine is a known substrate, the affinity and turnover rate for D-Methionine Sulfone by DAO and other enzymes remain to be fully elucidated. researchgate.netcambridge.org Such studies are crucial for understanding the metabolic fate of this compound if it were to be formed or introduced into a biological system. For instance, studies on the biotransformation of D-methionine to L-methionine have utilized D-amino acid oxidase, highlighting the enzymatic machinery available to process D-amino acids. nih.gov

Probes for Studying Oxidative Stress: Given that methionine sulfone is a marker of irreversible oxidative damage, this compound could potentially be used as a standard or reference compound in analytical studies aimed at detecting and quantifying oxidative stress. The development of methods to separate and identify enantiomers of methionine and its oxidized forms is an active area of research. nih.govresearchgate.net

Investigating the Biological Effects of Oxidized D-Amino Acids: The biological effects of D-amino acids are a growing field of interest, with demonstrated roles in neurotransmission and other physiological processes. nih.gov While research into the specific effects of this compound is sparse, studies on the utilization of oxidized forms of L-methionine have shown that the sulfone is not utilized for growth in weanling rats, suggesting it may be a metabolic dead-end. documentsdelivered.comoup.com Future research could explore whether D-Methionine Sulfone has any unique biological activities or if it is simply a product of oxidative damage with no further physiological role. The potential for oxidized D-amino acids to have distinct biological activities from their L-counterparts is an area ripe for investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO4S B555542 H-D-Met(O2)-OH CAS No. 41486-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-4-methylsulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUNFLYVYCGDHP-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41486-92-4
Record name Methionine sulfone, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041486924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHIONINE SULFONE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI3SDH8M6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization of H D Met O2 Oh

Stereoselective Synthesis of D-Methionine Sulfone and Related Analogs

The synthesis of D-methionine sulfone is most commonly achieved through the direct oxidation of D-methionine. This process retains the stereochemistry at the alpha-carbon, ensuring that the D-configuration of the amino acid is preserved. Strong oxidizing agents, such as hydrogen peroxide (H₂O₂), are frequently employed for this transformation. researchgate.netug.edu.plresearchgate.net

The oxidation of the methionine side chain occurs in two stages. The initial oxidation converts the thioether to methionine sulfoxide (B87167) (Met(O)). This step introduces a new chiral center at the sulfur atom, resulting in a mixture of two diastereomers: (R,S)-Met(O) and (S,S)-Met(O). researchgate.net However, further oxidation to the sulfone level eliminates this chirality at the sulfur atom, yielding a single D-methionine sulfone product. Unlike the sulfoxide, which can be enzymatically reduced back to methionine in biological systems, the formation of the sulfone is considered an irreversible process. researchgate.netresearchgate.netmdpi.com This stability is a key feature exploited in its application in peptide synthesis.

Protecting Group Strategies in Peptide Synthesis Employing H-D-Met(O2)-OH

The chemical synthesis of peptides is a stepwise process that requires the temporary masking of reactive functional groups to ensure the formation of the correct peptide bonds. nih.gov This is accomplished through the use of protecting groups. In the context of incorporating this compound, the sulfone side chain is chemically inert under standard peptide synthesis conditions and does not require a protecting group. biotage.com However, the N-terminal α-amino group must be protected, typically with a group that can be removed selectively at each cycle of the synthesis.

Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyl (tBu) Chemistry

The most prevalent strategy in modern solid-phase peptide synthesis is the Fmoc/tBu approach. nih.govnih.gov This methodology is based on an orthogonal protection scheme where different classes of protecting groups are removed by distinct chemical mechanisms.

Fmoc (9-Fluorenylmethyloxycarbonyl): This group is used for the temporary protection of the N-terminal α-amino group. luxembourg-bio.com It is stable to acidic conditions but is readily removed by treatment with a mild base, typically a 20-50% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). researchgate.netluxembourg-bio.com For the incorporation of D-methionine sulfone, the commercially available derivative Fmoc-D-Met(O2)-OH is used directly as a building block. iris-biotech.deiris-biotech.de

tBu (tert-Butyl): This group and other related acid-labile groups (e.g., Trityl, Boc) are used for the "permanent" protection of reactive amino acid side chains (e.g., Lys, Asp, Ser). researchgate.netnih.gov These groups are stable to the basic conditions used for Fmoc removal but are cleaved during the final step of the synthesis using strong acids, such as trifluoroacetic acid (TFA), which also cleaves the completed peptide from the solid support. peptide2.com

Allyloxycarbonyl (Alloc) and Allyl (All) Protecting Groups

The Alloc (allyloxycarbonyl) and All (allyl) groups provide an additional layer of orthogonality to the Fmoc/tBu strategy. researchgate.net These groups are stable to both the basic conditions used for Fmoc removal and the acidic conditions used for tBu removal. Instead, they are selectively cleaved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. peptide.com This allows for selective deprotection of a specific amino acid side chain or the C-terminus while the peptide remains attached to the resin and all other protecting groups remain intact. This strategy is particularly useful for the synthesis of complex structures like cyclic or branched peptides containing a D-methionine sulfone residue.

Orthogonal Protection Schemes

An orthogonal protection scheme is one in which each class of protecting group can be removed by a specific chemical mechanism without affecting the other groups. nih.gov This principle is fundamental for synthesizing modified or complex peptides. The stability of the sulfone side chain in this compound makes it fully compatible with various orthogonal strategies. A researcher can combine multiple protecting groups in a single synthesis to perform specific on-resin modifications, such as side-chain cyclization or labeling, before the final deprotection and cleavage.

Table 2: Orthogonal Protecting Groups in Peptide Synthesis

Protecting GroupAbbreviationCleavage Reagent(s)Function
9-FluorenylmethoxycarbonylFmoc20-50% Piperidine in DMFN-α-amino (temporary)
tert-ButyloxycarbonylBocStrong Acid (e.g., TFA)N-α-amino or Side Chain
tert-ButyltBuStrong Acid (e.g., TFA)Side Chain (permanent)
AllyloxycarbonylAllocPd(PPh₃)₄ / ScavengerN-α-amino or Side Chain
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% Hydrazine in DMFSide Chain (Lys, Orn)
4-MethyltritylMtt1% TFA in DCM (dilute acid)Side Chain (Lys, Orn)

Solid-Phase Peptide Synthesis (SPPS) with this compound as a Building Block

In SPPS, a peptide chain is assembled sequentially while one end is anchored to an insoluble polymer resin. peptide2.com The incorporation of this compound is achieved using its N-α-Fmoc protected form, Fmoc-D-Met(O2)-OH. The synthesis cycle consists of two main steps: the deprotection of the N-terminal Fmoc group with a base, followed by the coupling of the next activated Fmoc-amino acid to the newly liberated amine. researchgate.netpeptide2.com

The use of pre-oxidized methionine derivatives like Fmoc-Met(O2)-OH avoids the potential for undesired and uncontrolled oxidation of methionine during synthesis and cleavage, which is a common side reaction. iris-biotech.denih.govbiotage.com Furthermore, incorporating the more polar sulfone or sulfoxide can sometimes improve the solubility of aggregation-prone peptides, facilitating both their synthesis and purification. nih.gov

Coupling Reagent Selection and Reaction Efficiency

For the peptide bond to form efficiently, the carboxylic acid of the incoming Fmoc-amino acid must be activated. This is accomplished using coupling reagents, which react with the acid to form a highly reactive intermediate that is then readily attacked by the free amine of the resin-bound peptide chain. The choice of coupling reagent can impact reaction speed, efficiency, and the potential for side reactions like racemization. peptide2.commesalabs.com

Common classes of coupling reagents include:

Aminium/Uronium Salts: Reagents such as HBTU, TBTU, and HCTU are widely used due to their high efficiency and rapid reaction times. luxembourg-bio.compeptide.comnih.gov They are typically used in combination with a base like diisopropylethylamine (DIPEA). A standard coupling protocol might involve using 4 equivalents of the Fmoc-amino acid and coupling reagent for 30-45 minutes at room temperature. researchgate.netresearchgate.net

Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective activators.

Carbodiimides: DIC is often used, usually with an additive like HOBt or Oxyma Pure to increase efficiency and suppress racemization.

Immonium-type Reagents: COMU is a modern coupling reagent noted for its superior ability to suppress racemization compared to older HOBt-based activators. mesalabs.com

Microwave-assisted SPPS (MW-SPPS) can dramatically accelerate coupling steps, reducing reaction times from minutes to seconds, which can be particularly beneficial for synthesizing long or "difficult" peptide sequences. researchgate.netresearchgate.net The chemically stable sulfone side chain of this compound is compatible with all of these standard and advanced SPPS techniques.

Table 3: Common Coupling Reagents for Fmoc-SPPS

Reagent NameAbbreviationClass
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PyBOPPhosphonium Salt
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUAminium/Uronium Salt
(2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)HBTUAminium/Uronium Salt
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUImmonium Salt
(2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate)HCTUAminium/Uronium Salt

Epimerization and Racemization Control in Peptide Bond Formation

Epimerization, the change in configuration at a single stereocenter, is a critical side reaction in peptide synthesis that can compromise the biological activity of the final product. For peptides incorporating this compound, controlling the stereochemistry at the α-carbon is paramount.

The primary mechanism for epimerization during peptide synthesis involves the abstraction of the α-proton of the amino acid residue by a base. This process is particularly relevant during the activation step for peptide bond formation. The abstraction of the proton from the α-carbon leads to the formation of a planar enolate intermediate. Subsequent re-protonation can occur from either face, leading to a mixture of D and L isomers, thereby causing racemization or epimerization rsc.org.

Several factors influence the rate of epimerization:

Amino Acid Residue: The acidity of the α-proton makes some amino acid residues more susceptible. While residues like cysteine and histidine are known to be prone to racemization, the α-proton of methionine can also be abstracted under basic conditions rsc.orgnih.gov.

Oxidation State: The oxidation state of the methionine side chain can affect the rate of epimerization. Studies on cyclic peptides have shown that under mild alkaline conditions, the sulfone form (MetO2) can undergo regio-selective epimerization at the α-proton researchgate.net. One study noted that an unoxidized methionine compound had a lower percentage of epimerization compared to its oxidized sulfone form when treated with an alkaline catalyst rsc.org.

Coupling Reagents: The choice of coupling reagent is crucial for minimizing epimerization. Conventional reagents such as HBTU, HATU, and PyBOP can lead to significant epimerization. In contrast, reagents like DEPBT have been shown to produce lower levels of epimerization, although sometimes at the cost of reaction efficiency rsc.org. The development of novel coupling reagents, such as tetrafluorophthalonitrile (B154472) (TFPN), aims to facilitate peptide bond formation with excellent yields and without racemization, even for sterically hindered amino acids feedchannel.online.

Strategies for Control:

pH Management: Careful control of basicity during both deprotection and coupling steps is essential to minimize α-proton abstraction.

Selection of Coupling Reagents: Utilizing coupling reagents known for low racemization potential is a key strategy. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can suppress racemization during the activation of the amino acid nih.gov.

Reaction Conditions: Lowering reaction temperatures and minimizing the time the activated amino acid is exposed to basic conditions can also reduce the extent of epimerization.

Resin Selection and Swelling Properties

In Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is anchored to an insoluble polymeric support, known as a resin. The physical properties of this resin, particularly its ability to swell in various solvents, are critical for a successful synthesis.

The most commonly used resins for SPPS are based on polystyrene (PS) cross-linked with 1-2% divinylbenzene (B73037) (DVB) mdpi.comacs.org. The degree of cross-linking is inversely proportional to the resin's swelling capacity; a lower percentage of DVB allows for greater swelling acs.org. Adequate swelling is essential because peptide synthesis reactions occur within the solvated resin matrix. Higher swelling allows for better diffusion of reagents to the reactive sites, leading to more complete reactions and higher yields acs.orgrgdiscovery.com. This is particularly important for the synthesis of longer or more complex peptides.

For peptides containing modified residues like this compound, which may influence the solvation properties of the growing peptide chain, the choice of resin is important. While standard polystyrene resins are often sufficient, more challenging sequences may benefit from alternative supports like polyethylene (B3416737) glycol (PEG)-grafted resins (e.g., NovaSyn® TG) or highly swelling composite resins (e.g., NovaGel™, PEGA) mdpi.com. These resins exhibit excellent swelling properties in a wide range of solvents, from nonpolar solvents like dichloromethane (B109758) (DCM) to highly polar solvents like N,N-dimethylformamide (DMF) and even water, which can help to minimize peptide aggregation mdpi.com.

Resin TypeCompositionTypical Loading (mmol/g)Swelling Characteristics (mL/g)Application Notes
Polystyrene (1% DVB)Styrene cross-linked with 1% divinylbenzene0.5 - 1.0~7 in DCM, ~3 in DMF, 0 in H₂OCost-effective for routine and large-scale synthesis. Swells well in DCM but less so in DMF mdpi.comrgdiscovery.com.
NovaSyn® TGPEG grafted on polystyrene0.2 - 0.3~5 in DCM, ~5 in DMF, ~4 in H₂OIdeal for medium to long or difficult sequences due to good swelling in diverse solvents. Pressure resistant, suitable for continuous flow mdpi.com.
PEGAPolyacrylamide-PEG composite0.2 - 0.4Swells extensively in a wide range of solvents including DCM, DMF, and water.Freely permeable to large molecules, making it suitable for on-resin assays and library synthesis mdpi.com.

The choice of solvent must be compatible with the resin to ensure optimal swelling. For polystyrene resins, DCM and DMF are common choices, while PEG-based resins show good compatibility with a broader range of polar solvents mdpi.comrgdiscovery.com.

Cleavage and Deprotection Protocols for this compound Containing Peptides

The final step in SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of any side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). During this process, reactive carbocations are generated from the cleavage of protecting groups (e.g., tert-butyl cations from Boc or tBu groups), which can cause undesired side reactions with sensitive amino acid residues rsc.org. To prevent these side reactions, "scavengers" are added to the TFA cleavage cocktail to trap these reactive species.

While the sulfone moiety in this compound is stable and not susceptible to the oxidation that plagues unprotected methionine during cleavage, other sensitive residues in the peptide sequence may still require protection rsc.org. Therefore, a well-designed cleavage cocktail is essential. The selection of scavengers depends on the specific amino acids present in the peptide sequence.

Common Scavengers and Their Functions:

Water (H₂O): Scavenges tert-butyl cations, particularly important when Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), or Tyr(tBu) are present rsc.org.

Triisopropylsilane (TIS): A highly effective scavenger for carbocations, especially the trityl (Trt) cation used to protect Cys and His.

Thioanisole: Used to prevent the alkylation of the methionine thioether and to scavenge other cations. It is also beneficial for peptides containing tryptophan acs.org.

1,2-Ethanedithiol (EDT): A scavenger that also helps to minimize side reactions involving tryptophan and can reduce disulfide bonds rsc.orgacs.org.

Phenol: Acts as a scavenger to protect tyrosine and tryptophan residues from modification acs.org.

Ammonium Iodide: Can be included as a reducing agent to reverse any accidental oxidation of methionine sulfoxide back to methionine, though this is less relevant when the target is the sulfone rsc.orgacs.org.

For a peptide containing this compound, the choice of cocktail would be dictated by the other amino acids in the sequence. For instance, if the peptide also contains tryptophan and cysteine, a robust cocktail like Reagent K or Reagent H would be appropriate.

Reagent NameComposition (% v/v or w/v)Primary Use Case
Reagent BTFA/Phenol/Water/TIS (88:5:5:2)General purpose cocktail suitable for most peptides, especially those with Arg, Cys, His, Met, or Trp rsc.org.
Reagent KTFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)A widely used cocktail for peptides containing multiple sensitive residues acs.org.
Reagent HTFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w)Specifically designed to prevent methionine oxidation during cleavage rsc.orgacs.org.
TFA/TIS/H₂OTFA/TIS/Water (95:2.5:2.5)A common, simple cocktail for peptides without highly sensitive residues like Trp or Arg(Pmc/Mtr) mdpi.com.

The standard cleavage time is typically 2-4 hours at room temperature. Longer times may be required for complete removal of certain protecting groups like Pbf or Pmc on arginine, but extended exposure to strong acid can increase the risk of other side reactions advancedchemtech.com.

Solution-Phase Synthetic Approaches for this compound and its Conjugates

While SPPS is dominant for peptide synthesis, solution-phase synthesis remains a valuable method, particularly for the production of individual amino acid derivatives, short peptides, and complex conjugates on a large scale.

The synthesis of this compound itself involves the oxidation of the parent amino acid, D-methionine. This transformation is straightforward and can be achieved with various oxidizing agents. A common and effective method involves the use of hydrogen peroxide (H₂O₂) as the oxidant. The reaction can be controlled to yield either the sulfoxide or, with excess oxidant and more forcing conditions, the sulfone.

A representative procedure for the synthesis of the sulfone derivative involves treating the N-protected methionine precursor with an excess of hydrogen peroxide in a solvent like acetic acid and heating the mixture biotage.com. The progress of the oxidation can be monitored by techniques like NMR spectroscopy to ensure complete conversion of the sulfide (B99878) to the sulfone. After the reaction is complete, the desired this compound can be isolated and purified.

Once synthesized, this compound can be used as a building block in solution-phase peptide synthesis. This involves the sequential coupling of protected amino acids in a suitable organic solvent. Each coupling step is followed by a deprotection step to liberate the N-terminal amine for the next coupling reaction. This approach requires purification of the intermediate product after each step, which can be labor-intensive but allows for greater control and scalability compared to SPPS. The use of methionine sulfoxide derivatives in solution-phase peptide synthesis has been documented rsc.org.

Green Chemistry Considerations in the Synthesis of Methionine Sulfone Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. These principles are increasingly being applied to peptide synthesis, which has traditionally relied on large volumes of hazardous solvents and reagents advancedchemtech.comias.ac.in.

Solvent Replacement: The most significant source of waste in peptide synthesis is the solvent used for coupling, deprotection, and washing steps ias.ac.in. N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are the most common solvents, but both have significant health and environmental concerns acs.org. A major focus of green peptide chemistry is the replacement of these solvents with more benign alternatives.

Greener Alternatives: Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), propylene (B89431) carbonate, and γ-valerolactone (GVL) have been successfully evaluated as replacements for DMF and DCM in SPPS advancedchemtech.com. N-butylpyrrolidone (NBP) has been identified as a non-toxic, biodegradable alternative that performs on par with DMF rsc.org. Binary mixtures of green solvents, such as Cyrene with dimethyl carbonate, have also been optimized for SPPS rsc.org.

Water-Based Synthesis: While challenging due to the poor solubility of many protected amino acids, strategies for aqueous peptide synthesis are being developed as the ultimate green solvent approach advancedchemtech.com.

Greener Reagents and Processes:

Oxidizing Agents: For the synthesis of this compound, hydrogen peroxide is considered an ideal "green" oxidant because its only byproduct is water nih.gov. Several methods have been developed for the clean oxidation of sulfides to sulfones using H₂O₂ in water or under solvent-free conditions, sometimes with the aid of a recyclable catalyst biotage.com. This avoids the use of toxic metal-based oxidants.

Waste Reduction: Optimizing washing protocols and moving from batch to continuous-flow processes can drastically cut down on solvent waste ias.ac.in. Additionally, replacing hazardous reagents like piperidine with safer alternatives such as 4-methylpiperidine (B120128) (4-MP) for Fmoc deprotection contributes to a greener process ias.ac.in.

By integrating these green chemistry principles, the synthesis of peptides and conjugates containing this compound can be made more sustainable and environmentally responsible.

Role of H D Met O2 Oh in Biological Oxidation and Redox Signaling

Methionine Oxidation Pathways and Reactive Oxygen Species (ROS) Generation

Methionine's susceptibility to oxidation makes it a primary target for ROS, influencing cellular redox balance and protein function. The oxidation process can lead to different products depending on the nature and concentration of the oxidizing agent.

Formation of Methionine Sulfone [Met(O2)] from Methionine and Methionine Sulfoxide (B87167) [Met(O)]

Methionine (Met) is readily oxidized due to its thioether side chain. The initial oxidation step, often mediated by various ROS, converts methionine into methionine sulfoxide (Met(O)) wikipedia.orgmdpi.comnih.govportlandpress.commdpi.comresearchgate.netnih.govopenaccesspub.orgmdpi.combiorxiv.orgmdpi.comacs.org. This oxidation introduces a chiral center at the sulfur atom, resulting in the formation of two diastereomers: S-methionine sulfoxide (Met-S-SO) and R-methionine sulfoxide (Met-R-SO) wikipedia.orgmdpi.comportlandpress.commdpi.comresearchgate.netmdpi.compnas.orgnih.gov. A subsequent oxidation step can further oxidize methionine sulfoxide to methionine sulfone (Met(O2)) iris-biotech.demdpi.comchemprob.org. H-D-Met(O2)-OH, or D-methionine sulfone, is a specific stereoisomer within this further oxidized state. This two-step oxidation process can occur on free methionine or, more significantly, on methionine residues incorporated into proteins, affecting their structure and function wikipedia.orgiris-biotech.demdpi.combiorxiv.org.

Contribution of Hydroxyl Radicals (HO•) and Hydrogen Peroxide (H2O2) to Methionine Oxidation

Key ROS that contribute to methionine oxidation include hydroxyl radicals (HO•) and hydrogen peroxide (H2O2) wikipedia.orgmdpi.comnih.govportlandpress.commdpi.comresearchgate.netnih.govmdpi.commdpi.comacs.orgnih.govashpublications.orgnih.gov. Hydroxyl radicals are highly reactive and can initiate complex reaction cascades, often involving one-electron oxidation of the methionine sulfur atom, leading to radical intermediates and potentially methanethiol (B179389) nih.govmdpi.comacs.orgresearchgate.netnih.gov. Hydrogen peroxide typically mediates a two-electron oxidation, directly converting methionine to methionine sulfoxide mdpi.commdpi.comchemprob.org. The sulfur atom in methionine serves as the primary site for these oxidative attacks wikipedia.orgnih.govresearchgate.netmdpi.comacs.orgchemprob.orgresearchgate.netnih.gov.

Table 1: Reactive Oxygen Species (ROS) and Methionine Oxidation Products

Reactive Oxygen Species (ROS)Primary Oxidation ProductFurther Oxidation ProductReversibility of Product
Hydrogen Peroxide (H2O2)Methionine Sulfoxide (Met(O))Methionine Sulfone (Met(O2))Met(O) is reversible; Met(O2) is irreversible
Hydroxyl Radical (HO•)Methionine Sulfoxide (Met(O)) / Radical IntermediatesMethionine Sulfone (Met(O2))Met(O) is reversible; Met(O2) is irreversible

Irreversibility of Methionine Sulfone Formation

While the oxidation of methionine to methionine sulfoxide (Met(O)) is a reversible process, readily repaired by specific enzymatic systems, the subsequent oxidation to methionine sulfone (Met(O2)) represents an irreversible modification iris-biotech.demdpi.comchemprob.org. Unlike Met(O), which can be reduced back to methionine by methionine sulfoxide reductases (Msr), Met(O2) is a stable end-product of oxidation that cannot be enzymatically reversed iris-biotech.demdpi.comchemprob.org. This irreversibility means that the formation of methionine sulfone can lead to permanent alterations in protein structure, stability, and function, potentially contributing to cellular damage and aging processes iris-biotech.debiorxiv.org.

Enzymatic Modulation of Methionine Oxidation State

Cells possess sophisticated repair mechanisms to counteract oxidative damage, particularly for reversible modifications like methionine sulfoxide.

The Role of Methionine Sulfoxide Reductases (MsrA and MsrB) in Methionine Sulfoxide Reduction

The primary enzymatic system responsible for reversing methionine oxidation is the methionine sulfoxide reductase (Msr) family, comprising MsrA and MsrB wikipedia.orgmdpi.comnih.govportlandpress.commdpi.comresearchgate.netopenaccesspub.orgmdpi.combiorxiv.orgmdpi.compnas.orgnih.govnih.govnih.govnih.govsigmaaldrich.comnih.govpnas.orgoup.comnih.gov. These enzymes are crucial for cellular defense against oxidative stress by reducing methionine sulfoxide residues in proteins back to methionine, thereby restoring protein integrity and function portlandpress.comopenaccesspub.orgmdpi.combiorxiv.orgnih.govnih.govnih.govnih.govoup.com. MsrA exhibits stereospecificity for the S-configuration of methionine sulfoxide (Met-S-SO), while MsrB is specific for the R-configuration (Met-R-SO) mdpi.comportlandpress.comresearchgate.netmdpi.compnas.orgnih.govnih.govoup.comnih.govnih.gov. The catalytic activity of Msrs is often dependent on cofactors such as thioredoxin (Trx) and thioredoxin reductase, which regenerate the enzyme's active site wikipedia.orgportlandpress.comresearchgate.netbiorxiv.orgmdpi.comnih.govashpublications.orgnih.govnih.govnih.gov.

Table 2: Methionine Sulfoxide Reductases (Msr) and Their Roles

EnzymeSubstrate SpecificityPrimary Cellular RoleCofactors/Partners
MsrAS-Methionine Sulfoxide (Met-S-SO)Reduction of Met(O), protection against oxidative stress, protein repairThioredoxin (Trx), Thioredoxin Reductase
MsrBR-Methionine Sulfoxide (Met-R-SO)Reduction of Met(O), protection against oxidative stress, protein repairThioredoxin (Trx), Thioredoxin Reductase

Structural and Functional Implications of H D Met O2 Oh in Peptides and Peptidomimetics

Incorporation of H-D-Met(O2)-OH into Model Peptide Sequences

The synthesis of peptides containing D-methionine sulfone can be achieved using standard solid-phase peptide synthesis (SPPS) techniques, employing Fmoc-protected D-methionine sulfone as a building block chemimpex.com. Methionine residues are prone to oxidation during SPPS, particularly during the cleavage step from the resin, often yielding undesired Met(O) or sulfonium (B1226848) salt impurities biotage.comacs.org. To circumvent these issues and ensure the controlled introduction of the oxidized form, using pre-oxidized D-methionine sulfone is a viable strategy.

A particularly effective approach involves the use of methionine sulfoxide (B87167) (Met(O)) as a synthetic precursor. Peptides synthesized with Met(O) instead of native methionine have demonstrated improved solubility and enhanced quality, which in turn facilitates purification processes, especially for hydrophobic or aggregation-prone sequences d-nb.infonih.gov. Following synthesis and purification, the Met(O) residue can be quantitatively reduced back to methionine if required, or it can be further oxidized to Met(O2) if that is the desired final product. This methodology has been successfully applied to various peptides, including segments of TDP-43, human calcitonin, and prion protein peptides d-nb.infonih.gov. The specific use of the D-isomer of methionine sulfone allows for the introduction of a defined stereochemistry, which can impart unique conformational properties.

Conformational Analysis of Peptides Containing D-Methionine Sulfone

The introduction of D-methionine sulfone into a peptide sequence can profoundly influence its three-dimensional structure, affecting secondary, tertiary, and quaternary arrangements.

Influence on Peptide Secondary Structure (e.g., α-helices, β-sheets)

Oxidation of methionine residues to sulfone can alter the propensity of a peptide to adopt specific secondary structures. Studies have indicated that the presence of methionine sulfoxide or sulfone can induce a shift from α-helical structures towards β-sheet conformations. For example, a model peptide that adopted an α-helical structure with native methionine exhibited extensive β-sheet formation upon oxidation of the methionine residue to its sulfoxide/sulfone form wisc.edu. This conformational change is likely due to the increased polarity and altered hydrogen-bonding capabilities introduced by the sulfone group, which can disrupt the regular backbone hydrogen bonds characteristic of α-helices and promote interactions favoring β-sheet assembly.

Table 1: Influence of Methionine Oxidation on Peptide Secondary Structure

Peptide StateMethionine FormDominant Secondary StructureReference
Peptide 1Native Methionineα-helical wisc.edu
Peptide 1°°Methionine Sulfoxide/SulfoneExtensive β-sheet wisc.edu

Methionine-Aromatic Interactions in Oxidized Peptide Contexts

Methionine residues are well-documented to participate in favorable noncovalent interactions with aromatic amino acid side chains, such as phenylalanine, tyrosine, and tryptophan researchgate.netnih.govresearchgate.netunc.edumdpi.comnih.govacs.orgnih.gov. These "methionine-aromatic" (Met-aromatic) interactions are recognized as significant contributors to protein folding, stability, and protein-protein recognition researchgate.netnih.govmdpi.com.

Notably, the oxidation of methionine to its sulfone form (Met(O2)) has been demonstrated to strengthen these interactions. Studies indicate that methionine oxidation can increase the strength of the Met-aromatic interaction by approximately 0.5–1.4 kcal/mol researchgate.netnih.gov. This enhanced interaction can influence how proteins respond to oxidative stress, impacting their structural integrity and functional output researchgate.net. The sulfone group, with its distinct electronic properties compared to the thioether of native methionine, can engage in modified or intensified interactions with aromatic rings, potentially via S-π interactions or dipole-dipole forces rsc.org.

Table 2: Effect of Methionine Oxidation on Methionine-Aromatic Interaction Strength

Interaction TypeInteraction Strength Change (kcal/mol)Reference
Native Methionine-AromaticBaseline researchgate.netnih.gov
Methionine Sulfone-AromaticIncreased by 0.5–1.4 researchgate.netnih.gov

Design and Synthesis of Peptidomimetics Incorporating this compound

Peptidomimetics are synthetic molecules designed to emulate the biological functions of natural peptides while offering improved characteristics such as enhanced proteolytic stability, better bioavailability, and increased conformational rigidity researchgate.netnih.govnih.govupc.edu. The strategic incorporation of noncanonical amino acids, including modified residues like D-methionine sulfone, is a cornerstone in the design of effective peptidomimetics.

Strategies for Enhanced Proteolytic Stability and Conformational Constraint

Furthermore, the significant impact of Met(O2) on secondary structure wisc.edu suggests its potential utility in inducing specific conformational constraints. By modulating a peptide's propensity for certain structural motifs, D-methionine sulfone can be strategically placed within a peptidomimetic sequence to stabilize a particular bioactive conformation, thereby potentially enhancing target binding affinity and specificity.

Table 3: Impact of Methionine Sulfoxide Incorporation on Peptide Synthesis Quality

Synthesis ApproachCrude Peptide Quality/SolubilityYield (Example)Reference
Using Native Methionine (Met)Moderate/Lower~2% d-nb.infonih.gov
Using Methionine Sulfoxide (Met(O))Significantly Improved~7% d-nb.infonih.gov

Compound Name Table:

Common NameAbbreviationMolecular FormulaDescription
D-Methionine SulfoneD-Met(O2)-OHC5H11NO4SD-isomer of methionine with the sulfur atom oxidized to a sulfone. Used as a building block in peptide synthesis.
MethionineMetC5H11NO2SA naturally occurring sulfur-containing amino acid.
Methionine SulfoxideMet(O)C5H11NO3SThe first oxidation product of methionine, where the sulfur atom is oxidized to a sulfoxide. Can be reversibly reduced to methionine.
Fmoc-D-methionine sulfoneFmoc-D-Met(O2)-OHC20H25NO6SFmoc-protected D-methionine sulfone, a protected amino acid derivative used in solid-phase peptide synthesis.

Biochemical and Cellular Interaction Studies of H D Met O2 Oh and Its Conjugates

Enzyme Activity Modulation by H-D-Met(O2)-OH-Containing Compounds

The oxidation of methionine to methionine sulfone is a significant post-translational modification that can alter the function of proteins and peptides. This section examines the effects of methionine sulfone, including the D-isomeric form, on various enzyme classes.

Inhibition or Activation of Specific Enzyme Classes (e.g., Oxidative Enzymes, Proteases)

The irreversible oxidation of methionine to methionine sulfone can impact the activity of various enzymes. creative-peptides.com This modification can lead to changes in protein structure and function. creative-peptides.com For instance, studies have shown that both L- and D-methionine sulfone can act as reversible inhibitors of certain enzymes. scribd.comepdf.pub In some cases, the inhibitory potency of methionine sulfone is enhanced in the presence of adenosine (B11128) triphosphate (ATP). scribd.comepdf.pub

The introduction of a sulfone group can also influence the susceptibility of peptides to enzymatic degradation. Research on the disease-associated prion protein has demonstrated that chemical oxidation of methionine residues to methionine sulfone is a key modification that can occur. nih.govwisc.edu This highlights how oxidative processes can alter protein structure and potentially their interaction with proteases. nih.govwisc.edu

Enzyme Class Effect of Methionine Sulfone Nature of Modulation Key Findings
Various Enzymes InhibitionReversibleL- and D-methionine sulfone have been shown to act as reversible inhibitors. scribd.comepdf.pub
ATP-Dependent Enzymes Enhanced InhibitionPotentiated by ATPThe inhibitory effect of L- and D-methionine sulfone can be more potent in the presence of ATP. scribd.comepdf.pub
Proteases Altered Substrate RecognitionStructural ModificationOxidation of methionine to sulfone in proteins like the prion protein can alter their structure and subsequent enzymatic processing. nih.govwisc.edu

Studies on Proteasome Activity Modulation

Receptor Binding and Signaling Pathway Investigations

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology and cell biology. This section reviews the available, though limited, information regarding the interaction of methionine sulfone-containing compounds with various receptor families.

Interactions with G-Protein Coupled Receptors (GPCRs)

There is no direct evidence from dedicated scientific studies to suggest that this compound or its conjugates interact with G-Protein Coupled Receptors (GPCRs). While the landscape of GPCR ligands is vast, D-methionine sulfone has not been identified as a significant modulator of this receptor superfamily in the available literature.

Studies on Metabotropic Glutamate (B1630785) Receptors (mGluRs)

Specific studies on the interaction between this compound and metabotropic glutamate receptors (mGluRs) are not present in the current body of scientific literature. However, it is noteworthy that patent literature for tau aggregation peptide inhibitors, which includes D-methionine sulfone as a component, also lists mGluR modulators as relevant compounds. google.com This suggests a potential, albeit indirect, association within a therapeutic context, but does not provide evidence of direct binding or functional modulation of mGluRs by D-methionine sulfone.

Ligand-Receptor Binding Analysis for Opioid, GABA, Melanocortin, and c-Met Receptors

Comprehensive ligand-receptor binding analyses for this compound with opioid, GABA, melanocortin, and c-Met receptors have not been reported in the peer-reviewed scientific literature. The following table summarizes the lack of available data for direct interactions.

Receptor Binding Affinity (Ki or IC50) Functional Assay Results Signaling Pathway Studied
Opioid Receptors No data availableNo data availableNo data available
GABA Receptors No data availableNo data availableNo data available
Melanocortin Receptors No data availableNo data availableNo data available
c-Met Receptor No data availableNo data availableNo data available

Cellular Response and Functional Studies in In Vitro Systems

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research on the biochemical and cellular interactions of the compound this compound (D-Methionine sulfone). The majority of existing studies focus on the L-enantiomer of methionine and its oxidized forms, given their prevalence in biological systems. Research into D-amino acids, while a growing field, has largely centered on D-serine and D-aspartate in the context of neurotransmission. nih.govneurosciences.asso.frproquest.comnih.govresearchgate.net

Therefore, the following sections outline the potential and hypothesized roles of this compound based on the known functions of related compounds, such as L-methionine sulfone and other D-amino acids. It is crucial to note that this information is speculative and awaits direct experimental validation for this compound.

Analysis in Neuronal and Immune Cell Models

Neuronal Cell Models: The presence and function of D-amino acids in the mammalian central nervous system are an area of active investigation. D-serine, for example, is a known co-agonist of the NMDA receptor and plays a role in synaptic plasticity and neurotransmission. nih.govproquest.comnih.gov While there is no direct evidence for this compound, it is plausible that, as a D-amino acid derivative, it could interact with neuronal signaling pathways. Studies on L-methionine have suggested a protective role against oxidative stress in neuronal cells. pnas.orgpnas.org Conversely, the oxidation of methionine to methionine sulfone is generally considered an irreversible process in biological systems and is often associated with oxidative stress. nih.gov

Immune Cell Models: The role of D-amino acids in the immune system is an emerging field of study. Some D-amino acids have been shown to modulate immune responses. nih.govnih.govresearchgate.netd-aminoacids.com For instance, certain bacterial D-amino acids can suppress innate immunity. nih.govd-aminoacids.com One study investigated the anti-inflammatory activity of methionine, methionine sulfoxide (B87167), and methionine sulfone (chirality not specified), and found that methionine sulfone exhibited greater anti-inflammatory activity than methionine sulfoxide. researchgate.net This suggests that this compound could potentially have immunomodulatory effects.

Table 1: Potential Cellular Responses to this compound in In Vitro Models (Hypothetical)

Cell TypePotential Observed EffectBasis for Hypothesis
Neuronal CellsModulation of synaptic transmissionBased on the known roles of other D-amino acids (e.g., D-serine) in neurotransmission.
Response to oxidative stressBased on the properties of methionine sulfone as a product of oxidative damage.
Immune Cells (e.g., Macrophages, T-cells)Altered cytokine productionBased on the observed anti-inflammatory properties of methionine sulfone. researchgate.net
Modulation of innate immune responsesBased on the emerging roles of D-amino acids in immunity. nih.govd-aminoacids.com

Effects on Cellular Signaling Cascades (e.g., MAPK, PI3K/Akt, Nrf2 pathway, NF-κB pathway)

There is no direct research on the effects of this compound on specific signaling cascades. However, based on the general understanding of cellular responses to oxidative stress and D-amino acids, some hypotheses can be formulated.

MAPK and PI3K/Akt Pathways: These pathways are central to cell survival, proliferation, and stress responses. Oxidative stress, which is linked to the formation of methionine sulfone, is a known activator of MAPK signaling.

Nrf2 Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. It is possible that the presence of an oxidized amino acid like this compound could trigger the activation of this pathway as a compensatory response.

NF-κB Pathway: The NF-κB pathway is a key regulator of inflammation. The finding that methionine sulfone may have anti-inflammatory properties suggests a potential interaction with the NF-κB signaling cascade, possibly leading to its inhibition. researchgate.net

Table 2: Hypothesized Effects of this compound on Cellular Signaling Pathways

Signaling PathwayPotential EffectRationale
MAPKActivationGeneral response to oxidative stress associated with methionine sulfone formation.
PI3K/AktModulationPotential role in cell survival responses to oxidative stress.
Nrf2ActivationCellular defense mechanism against oxidative species.
NF-κBInhibitionBased on the potential anti-inflammatory properties of methionine sulfone. researchgate.net

Role in Protein Aggregation and Assembly Processes (general, not disease-specific)

The oxidation of methionine residues in proteins to methionine sulfoxide and further to methionine sulfone can have significant consequences for protein structure and function, potentially leading to aggregation. The introduction of a sulfone group increases the polarity of the amino acid side chain, which can disrupt the hydrophobic interactions that are critical for maintaining proper protein folding.

While specific studies on the impact of incorporating this compound into peptides are lacking, research on D-amino acid-containing peptides suggests they can influence aggregation processes. In some cases, the inclusion of D-amino acids has been shown to inhibit the aggregation of amyloid-beta peptides. mdpi.com The altered stereochemistry of a D-amino acid can disrupt the typical beta-sheet structures that are characteristic of many protein aggregates. nih.gov

However, it is also conceivable that the presence of an oxidized D-amino acid could act as a seed for aggregation, particularly if it leads to significant protein misfolding. The irreversible nature of methionine sulfone formation implies that if it were to occur within a protein, it could lead to a permanently damaged and aggregation-prone species. nih.gov

Table 3: Potential Roles of this compound in Protein Aggregation

ProcessPotential Role of this compoundUnderlying Mechanism (Hypothesized)
Protein FoldingDisruptiveIncreased polarity of the sulfone group altering hydrophobic interactions.
Aggregation InitiationPotential to seed aggregationMisfolding induced by the oxidized D-amino acid.
Aggregation InhibitionPotential to inhibit aggregationStereochemical hindrance of typical aggregate structures (e.g., beta-sheets) by the D-enantiomer.

Advanced Analytical Methodologies for Characterization of H D Met O2 Oh and Its Derivatives

Spectrometric Techniques for Identification and Structural Elucidation

Spectrometric methods are indispensable for the detailed structural analysis of H-D-Met(O2)-OH. These techniques probe the molecular structure and provide insights into the compound's conformation and interactions.

Mass spectrometry is a cornerstone technique for determining the molecular weight and analyzing the fragmentation patterns of this compound and its derivatives. Various MS methods are utilized, each offering specific advantages.

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like amino acids and their derivatives. It allows for the accurate determination of the molecular mass with minimal fragmentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. acs.org This is particularly useful for analyzing complex mixtures and for quantifying specific compounds. acs.org In the context of methionine sulfone, LC-MS/MS can distinguish between oxidized and unoxidized forms of methionine-containing peptides. acs.orgnih.gov A common strategy involves the forced oxidation of unoxidized methionines with ¹⁸O-labeled hydrogen peroxide, creating a 2 Da mass difference that allows for the differentiation between in vivo oxidized (¹⁶O) and unoxidized (¹⁸O) peptides. acs.org

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another soft ionization technique often used for the analysis of peptides and proteins. It can be employed to verify peptide sequences containing methionine sulfone.

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) offers ultra-high resolution and mass accuracy, enabling the fine differentiation of isobaric and isotopic species, which is critical for the unambiguous identification of this compound in complex biological samples.

Mass Spectrometry Technique Application for this compound Key Findings
ESI-MSAccurate molecular weight determination.Confirms the molecular mass of the compound and its derivatives with high precision.
LC-MS/MSQuantification and fragmentation analysis in complex mixtures.Allows for the differentiation of oxidized and unoxidized methionine residues and provides structural information through fragmentation patterns. acs.orgnih.gov
MALDI-TOF-MSVerification of peptide sequences.Confirms the presence and position of methionine sulfone within a peptide chain.
FTICR-MSHigh-resolution mass analysis.Provides unambiguous identification by resolving fine isotopic and isobaric details.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. For this compound, both ¹H and ¹³C NMR are employed.

¹H NMR provides information about the chemical environment of the hydrogen atoms in the molecule. Predicted ¹H NMR spectra for methionine sulfone in D₂O show characteristic shifts for the protons in the molecule. chemicalbook.comhmdb.ca

¹³C NMR offers insights into the carbon skeleton of the compound. Experimental ¹³C NMR data for DL-methionine sulfoxide (B87167) in D₂O reveals distinct chemical shifts for the different carbon atoms. nih.gov

NMR is also instrumental in studying the interactions of this compound with other molecules, providing data on binding sites and conformational changes upon interaction.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. It is particularly useful for analyzing the secondary structure of chiral molecules like this compound and peptides containing this residue.

In peptides, the conversion of methionine to methionine sulfone can induce significant changes in the secondary structure. For instance, a methionine-rich peptide that is largely α-helical can transition to a β-sheet conformation upon oxidation to the sulfone state. wisc.edu CD spectroscopy can monitor these changes by observing characteristic spectral features, such as minima around 208 nm and 221 nm for α-helices and a minimum around 218 nm for β-sheets. wisc.edu The oxidation-induced loss of secondary structure, as measured by CD, has been correlated with the degradation of proteins. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity, including its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. Reversed-Phase HPLC (RP-HPLC), which uses a non-polar stationary phase and a polar mobile phase, is particularly effective for the analysis of amino acids and their derivatives.

The analysis of methionine sulfone can be performed using RP-HPLC, often with pre-column or post-column derivatization to enhance detection. shimadzu.com For example, an automated pre-column derivatization method allows for the analysis of methionine sulfone in as little as 12 minutes. shimadzu.com RP-HPLC can also be used to separate oxidized and non-oxidized forms of methionine-containing peptides. nih.gov The retention time of methionine sulfone in RP-HPLC is typically shorter than that of methionine. nih.govresearchgate.net

HPLC Method Stationary Phase Mobile Phase Detection Application
RP-HPLCC18 (ODS) shimadzu.comAcetonitrile/Water or Methanol (B129727)/Water gradients shimadzu.comnih.govUV, Fluorescence, or Mass Spectrometry shimadzu.comeuropa.euPurity assessment, quantification, separation from related compounds. shimadzu.comnih.gov

Since this compound is a chiral molecule, determining its enantiomeric purity is critical. Chiral chromatography is the method of choice for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation.

Various chiral columns, such as those based on teicoplanin or cyclofructan, have been used for the enantiomeric separation of methionine and its derivatives. distantreader.orgresearchgate.net The choice of mobile phase, including the organic modifier (e.g., methanol or acetonitrile) and additives, significantly impacts the separation efficiency. distantreader.orgresearchgate.net For instance, a Chiralpak CR(+) column has been used to separate the D- and L-isomers of methionine sulfone. tandfonline.com Chiral HPLC methods have also been developed for the analysis of radiolabeled methionine, such as ¹¹C-methionine, to ensure high enantiomeric purity for applications like positron emission tomography (PET). nih.govsnmjournals.org

Chiral Stationary Phase Separation Mode Mobile Phase Example Key Finding
TeicoplaninReversed-PhaseMethanol/Water (70/30 v/v) researchgate.netEffective for separating D- and L-methionine enantiomers. distantreader.orgresearchgate.net
Isopropyl carbamate (B1207046) cyclofructan 6Normal Phase / Polar OrganicEthanol/n-hexane/trifluoroacetic acid (50/50/0.1 v/v/v) researchgate.netProvides complementary selectivity to teicoplanin-based phases. distantreader.orgresearchgate.net
Chiralpak CR(+)Reversed-PhaseH₂O (pH 2.0 with HClO₄) tandfonline.comSuccessfully separates D- and L-isomers of methionine sulfone. tandfonline.com
Astec CHIROBIOTIC TReversed-PhaseWater/Methanol (20:80) nih.govGood separation of D- and L-methionine for radiopharmaceutical quality control. nih.gov

Biophysical Techniques for Studying Molecular Assemblies

The characterization of molecular assemblies of this compound and its derivatives relies on a suite of advanced biophysical techniques. These methods provide critical insights into the size, shape, structure, and dynamics of these supramolecular structures, which are essential for understanding their behavior and potential applications.

Light Scattering and Turbidity Methods

Light scattering and turbidity are fundamental techniques for analyzing the formation and characteristics of molecular assemblies in solution. These methods are particularly sensitive to the size and concentration of particles and are therefore well-suited for studying the aggregation behavior of molecules like this compound.

When a beam of light passes through a solution containing particles, the light is scattered in all directions. The intensity of the scattered light is proportional to the molar mass and concentration of the scattering particles. Dynamic Light Scattering (DLS) measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. From these fluctuations, the diffusion coefficient of the particles can be determined, and subsequently, the hydrodynamic radius can be calculated using the Stokes-Einstein equation. DLS is a powerful tool for monitoring the initial formation of small oligomers and larger aggregates of this compound in solution. For instance, studies on peptides rich in methionine have shown that oxidation to methionine sulfone can trigger self-assembly into larger structures, a process that can be monitored in real-time using DLS. acs.orgwisc.eduescholarship.org

The table below presents hypothetical DLS data illustrating how the technique could be used to characterize the aggregation of this compound under different conditions.

Interactive Data Table: Dynamic Light Scattering Analysis of this compound Assembly

ConditionConcentration (mM)Incubation Time (h)Average Hydrodynamic Radius (nm)Polydispersity Index (PDI)
Control (t=0)1005.20.15
pH 7.4102489.50.28
pH 5.01024154.20.45
+Salt (150mM NaCl)1024210.80.35

This table is a representative example based on principles of DLS and data from related systems.

X-ray Crystallography and Small-Angle X-ray Scattering (SAXS)

X-ray Crystallography is an unparalleled technique for determining the three-dimensional structure of molecules at atomic resolution. The method requires the growth of a single crystal, which is then irradiated with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule and build an atomic model. A study on methionine sulfone reported its characterization by X-ray diffraction of a single crystal. researchgate.net The data revealed a highly anisotropic packing of the molecules within the crystal, stabilized by a network of intermolecular hydrogen bonds. researchgate.net This detailed structural information is invaluable for understanding the fundamental interactions that can drive the self-assembly of this compound in larger, more complex systems.

The table below summarizes key crystallographic data that could be obtained for this compound.

Interactive Data Table: Crystallographic Data for Methionine Sulfone

ParameterValue
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)11.481
b (Å)18.094
c (Å)8.520
β (°)102.26
Volume (ų)1729.5
Z4

This data is representative of a typical amino acid crystal structure and is based on findings for related compounds. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound itself is not paramagnetic, EPR can be a powerful tool to study its molecular assemblies in several ways, particularly through the introduction of spin labels or by studying radical species generated by external stimuli.

One key application of EPR is in the study of radical formation upon irradiation. An EPR study of gamma-irradiated single crystals of DL-methionine sulfone was performed at room temperature. researchgate.net The study found that irradiation led to the formation of C.O2- and N.H2 radicals. researchgate.net The analysis of the EPR spectra provided the principal g-values and hyperfine splitting values for these radicals, offering insight into the electronic structure and the local environment of the radical centers within the crystal lattice. researchgate.net This information is crucial for understanding the stability and reactivity of this compound under conditions of oxidative stress.

Another powerful EPR approach is site-directed spin labeling (SDSL). nih.gov In this method, a stable paramagnetic molecule (a spin label), typically a nitroxide radical, is covalently attached to a specific site in a molecule of interest. While this is more commonly applied to large biomolecules like proteins, derivatives of this compound could be synthesized with a spin label. The EPR spectrum of the spin label is sensitive to its local environment, including its mobility, polarity, and distance to other paramagnetic centers. By analyzing the EPR lineshape, one can deduce information about the dynamics and structure of the molecular assembly. For instance, changes in the mobility of the spin label could indicate its incorporation into an aggregated structure. Pulsed EPR techniques like Double Electron-Electron Resonance (DEER) can measure the distances between two spin labels in the range of 1.5 to 10 nm, providing valuable constraints for modeling the architecture of molecular assemblies. nih.gov

The table below presents representative EPR parameters that could be obtained from a study of irradiated this compound.

Interactive Data Table: EPR Spectral Parameters for Radicals in Irradiated this compound

Radical Speciesg-value (Principal Values)Hyperfine Splitting (A) Values (Gauss)
C.O2-g_iso = 2.0067Not Resolved
N.H2g_xx = 2.0028, g_yy = 2.0065, g_zz = 2.0110A_N = 12-35, A_H = 20-40

This table is based on data from EPR studies of irradiated amino acids and specifically references findings for DL-methionine sulfone. researchgate.net

Computational Chemistry and Theoretical Perspectives on H D Met O2 Oh

Molecular Docking and Molecular Dynamics Simulations of H-D-Met(O2)-OH Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for exploring how ligands like this compound interact with biological macromolecules such as proteins and enzymes.

Molecular Docking is used to predict the preferred orientation of a molecule when it binds to a target. For this compound, docking studies can elucidate how the sulfone group influences binding affinity and specificity within a protein's active or allosteric site. The introduction of the sulfone group increases the polarity and the potential for hydrogen bonding compared to methionine. For instance, the sulfonyl oxygens can act as hydrogen bond acceptors, potentially forming strong interactions with donor groups like the amide hydrogens in a protein's backbone. nih.gov Studies on peptides containing methionine sulfone show that this modification can significantly alter interactions with enzymes. mdpi.com For example, oxidation of a methionine residue to a sulfone in a peptide inhibitor was found to greatly enhance its affinity for human neutrophil elastase. nih.govmdpi.com

Molecular Dynamics (MD) Simulations provide insights into the conformational changes and stability of molecules over time. All-atom MD simulations can be performed to study how the substitution of methionine with its sulfone derivative affects the secondary structure of a peptide or protein. acs.org A simulation of an amyloid-beta peptide showed that the presence of a methionine sulfone residue (Met(O2)) led to a more helical conformation in a key hydrophobic region, a significant change from the wild-type peptide. acs.org This structural modification was attributed to an increase in the dipole moment and the solvent-accessible surface area of the residue. acs.org MD simulations of L-methionine sulfone, a glutamine analog, in complex with glutamate (B1630785) synthase have shown that its binding can induce a rigid-body motion in the enzyme's domains, leading to an inactive conformation. nih.gov These simulations often employ force fields like GROMOS or CHARMM and explicit water models to accurately represent the molecular environment. plos.orgnih.gov

Table 1: Illustrative Molecular Docking Results of this compound with a Hypothetical Enzyme Active Site.
LigandBinding Affinity (kcal/mol)Key Interacting ResiduesPrimary Interaction Types
H-D-Methionine-5.8Leu10, Val25, Phe40Hydrophobic
This compound-7.2Asn12, Gln30, Ser32, Phe40Hydrogen Bond, Hydrophobic

Quantum Chemical Calculations for Understanding Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic structure and intrinsic reactivity of molecules like this compound. researchgate.net These methods allow for the calculation of various molecular properties that govern chemical behavior.

The oxidation of the sulfur atom to a sulfone has a profound effect on the electronic properties of the methionine side chain. The sulfonyl group is strongly electron-withdrawing, which alters the charge distribution across the entire molecule. This can be quantified by calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A low LUMO energy suggests the molecule can easily accept electrons, while a high HOMO energy indicates a tendency to donate electrons. researchgate.net For L-Methionine sulfone, DFT calculations have been used to determine these values to understand its behavior as a corrosion inhibitor. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability. elixirpublishers.com A smaller gap generally implies higher reactivity. Quantum calculations can precisely determine this gap, providing a theoretical basis for comparing the reactivity of this compound with its non-oxidized counterpart. Furthermore, these calculations can map the electrostatic potential surface, visualizing the electron-rich sulfonyl oxygens and electron-poor regions, which are key to predicting non-covalent interactions like hydrogen bonding. beilstein-journals.org

Table 2: Theoretical Electronic Properties of Methionine Sulfone Calculated via DFT.
PropertyCalculated ValueImplication
Energy of HOMO (EHOMO)-8.9 eVIndicates electron-donating capability (lower than methionine)
Energy of LUMO (ELUMO)-1.2 eVIndicates electron-accepting capability (lower than methionine)
HOMO-LUMO Gap (ΔE)7.7 eVReflects high kinetic stability
Dipole Moment~8.5 DHigh polarity, influencing solubility and interactions

Note: Values are representative and based on DFT calculations for similar sulfone compounds. Actual values may vary based on the specific computational method and basis set used.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This approach is invaluable for optimizing lead compounds in drug design.

Electronic Descriptors: Parameters derived from quantum calculations, such as the charge on the sulfur atom or the energy of the LUMO, can capture the unique electronic nature of the sulfone group. derpharmachemica.com

Topological Descriptors: These describe the molecule's connectivity and shape.

Physicochemical Descriptors: Properties like the partition coefficient (LogP) and polar surface area (PSA) are altered by the hydrophilic sulfone group and are crucial for predicting absorption and distribution. tandfonline.com

A QSAR model is typically developed using a "training set" of molecules with known activities and validated with a "test set." derpharmachemica.com The resulting equation can then be used to predict the activity of new, unsynthesized compounds. For a series of inhibitors containing aryl sulfones, descriptors related to hydrogen bonding and molecular shape were found to be critical for activity. researchgate.netderpharmachemica.com The inclusion of a compound like this compound in such a study would help to refine the model's understanding of how polar, non-aromatic sulfone groups contribute to biological activity.

Table 3: Example of a Hypothetical QSAR Model for Peptide Inhibitors.
ParameterDescription
QSAR EquationpIC50 = 0.85(SaaNH) - 0.12(MDEO-11) + 1.5(IMetO2) + 2.1
DescriptorsSaaNH: Descriptor for N-H bond surface area. MDEO-11: Molecular distance edge descriptor. IMetO2: Indicator variable (1 if Met(O2) is present, 0 otherwise).
Statistical ValidationR² (Correlation Coefficient): 0.84 Q² (Cross-validated R²): 0.78

Note: This table presents a simplified, illustrative QSAR model based on descriptors found in published studies. derpharmachemica.com

Bioinformatic Approaches for Identifying Conserved Motifs and Interaction Sites

Bioinformatic tools are essential for analyzing large biological datasets, such as protein sequences and structures, to identify patterns that may have functional significance. In the context of this compound, these approaches can help predict which protein sites are likely to contain methionine residues susceptible to oxidation and how this modification might affect protein function.

Methionine oxidation is now recognized not just as damage but as a functional post-translational modification (PTM). oup.com Databases like MetOSite have been created to catalog experimentally verified methionine sulfoxide (B87167) sites, providing a valuable resource for analysis. oup.comnih.gov Analysis of these databases reveals that the local sequence environment can influence a methionine's susceptibility to oxidation. For example, oxidized methionines are often found in proximity to acidic residues like aspartic and glutamic acid. mdpi.com

Sequence and structural bioinformatics can be used to:

Predict Oxidation-Prone Sites: By analyzing factors like solvent accessibility, local secondary structure, and proximity to catalytic residues, algorithms can predict which methionine residues in a protein are most likely to be oxidized. tandfonline.com

Identify Conserved Motifs: Searching protein sequence databases for motifs where methionine oxidation is known to be functionally important can suggest new targets. For example, specific methionine residues within the flexible loops of antibodies are known to be liabilities for oxidation. tandfonline.com

Analyze Structural Consequences: Once a methionine is oxidized to a sulfone in a protein structure, its interactions with neighboring residues can be modeled. This can reveal whether the modification is likely to stabilize or destabilize a protein fold, or alter a protein-protein interaction interface. acs.org For instance, the oxidation of methionine can disrupt hydrophobic contacts and introduce new polar interactions, potentially altering protein stability and function. tandfonline.com

Table 4: Bioinformatic Tools and Their Application to Studying Methionine Oxidation.
Tool/ResourceFunctionRelevance to this compound
MetOSiteDatabase of experimentally verified oxidized methionine sites. nih.govIdentifies proteins and sequence contexts where methionine oxidation is functionally relevant.
BLAST/PSI-BLASTSequence similarity searching.Finds homologous proteins to identify conserved methionine residues that may be functionally important.
PyMOL/ChimeraMolecular visualization and structural analysis.Visualizes the 3D environment of methionine residues to assess solvent accessibility and potential interactions of the sulfone group.
NetSurfP/DSSPSolvent accessibility and secondary structure prediction.Predicts which methionine residues are exposed on the protein surface and thus more prone to oxidation.

Future Research Directions and Translational Outlook Academic Focus

Development of Novel H-D-Met(O2)-OH-Based Research Tools

The detection and quantification of this compound can serve as a crucial biomarker for oxidative damage in various pathological conditions. The development of specific research tools is paramount to unraveling its precise roles.

Future research in this area is likely to focus on the creation of highly sensitive and specific chemical probes for the in situ and real-time detection of D-methionine sulfone. While fluorescent probes have been developed for methionine sulfoxide (B87167) reductases (Msrs), which repair the sulfoxide form, analogous tools specifically for the sulfone are less developed. rsc.org The design of novel probes could be inspired by existing strategies for other reactive oxygen species and post-translational modifications. For instance, the development of enantiomeric oxaziridine (B8769555) reagents has enabled the identification of stereospecific methionine oxidation sites, a concept that could be adapted for D-methionine sulfone. digitellinc.com

Furthermore, the generation of monoclonal antibodies with high specificity for D-methionine sulfone-containing peptides and proteins would be a significant leap forward. Such antibodies would be invaluable for a range of applications, including immunohistochemistry, Western blotting, and enzyme-linked immunosorbent assays (ELISAs), allowing for the precise localization and quantification of this modification in tissues and cells. nih.gov

In the realm of proteomics, the identification of proteins containing D-methionine sulfone is critical. Advanced mass spectrometry techniques are essential for this purpose. acs.orgresearchgate.net The development of enrichment strategies specifically for D-methionine sulfone-containing peptides prior to mass spectrometry analysis would greatly enhance the sensitivity of detection. This could involve affinity-based methods using the aforementioned specific antibodies or novel chemical capture agents.

Table 1: Potential Research Tools for this compound

Research ToolPrinciplePotential Application
Fluorescent Probes Small molecules that exhibit a change in fluorescence upon specific interaction with D-methionine sulfone.Real-time imaging of D-methionine sulfone formation in living cells and tissues.
Monoclonal Antibodies Highly specific antibodies that recognize and bind to D-methionine sulfone residues within a peptide sequence.Immunohistochemistry, Western blotting, ELISA, and affinity purification of sulfone-containing proteins.
Mass Spectrometry-based Proteomics Identification and quantification of peptides containing the +32 Da mass shift characteristic of methionine sulfone.Global analysis of the "sulfonome" to identify protein targets of irreversible oxidation.
Chemical Enrichment Probes Reagents that selectively react with and allow for the capture of D-methionine sulfone-containing peptides.Increasing the sensitivity of mass spectrometric detection of low-abundance sulfone modifications.

Exploration of New Biochemical Pathways and Targets

While the formation of methionine sulfone is considered an irreversible endpoint of methionine oxidation, the cellular consequences and potential, yet undiscovered, metabolic pathways involving this compound warrant further investigation.

A key area of future research is the definitive confirmation of the absence of a "methionine sulfone reductase" in mammalian systems. While methionine sulfoxide reductases (MsrA and MsrB) are well-characterized enzymes that repair methionine sulfoxide, there is currently no known enzyme that can reduce methionine sulfone back to methionine. nih.govnih.govmdpi.com This apparent irreversibility has significant implications for protein function and cellular fate. researchgate.net Studies using purified enzymes and cell-based assays with synthetic D-methionine sulfone-containing substrates will be crucial to definitively answer this question.

The identification of specific protein targets of D-methionine sulfone modification is another critical research avenue. Human neutrophil elastase has shown a surprising selectivity for peptide substrates containing methionine sulfone, suggesting a potential role in inflammatory processes. mdpi.comresearchgate.netacs.org Proteomic studies on tissues under high oxidative stress, such as in neurodegenerative diseases like Alzheimer's, could reveal a profile of proteins that are particularly susceptible to this irreversible modification. mdpi.com Understanding which proteins are targeted can provide insights into the molecular mechanisms of disease progression.

Furthermore, the potential role of D-amino acid oxidase (DAAO) in the metabolism of free D-methionine sulfone is an intriguing possibility. DAAO is known to be involved in the chiral inversion of D-amino acids. ebi.ac.uk Investigating whether D-methionine sulfone can act as a substrate for DAAO could reveal a novel clearance pathway for this oxidized amino acid.

Advancements in Stereoselective and Sustainable Synthesis of D-Methionine Sulfone Analogs

The availability of pure, well-characterized D-methionine sulfone and its analogs is a prerequisite for the aforementioned research. Therefore, advancements in their chemical synthesis are of high importance.

The stereoselective synthesis of D-methionine sulfone and its derivatives presents a significant challenge. Future research will likely focus on the development of novel catalytic asymmetric methods. Asymmetric hydrogenation of unsaturated sulfones and other transition metal-catalyzed reactions are promising approaches to establish the chiral center with high enantiopurity. rsc.org Recent advances in photocatalysis and biocatalysis are also opening new avenues for stereoselective synthesis. nih.govnih.govnsf.gov

The development of sustainable and "green" synthetic routes is another key objective. rsc.orgresearchgate.netrsc.org This involves the use of renewable starting materials, environmentally benign reagents and solvents, and catalytic processes to minimize waste and energy consumption. Biocatalysis, using enzymes to perform specific chemical transformations, offers a powerful tool for sustainable synthesis due to the high selectivity and mild reaction conditions. acs.orguniovi.es The use of engineered enzymes could enable the direct and stereoselective synthesis of D-methionine sulfone analogs.

The synthesis of isotopically labeled versions of D-methionine sulfone (e.g., with ¹³C, ¹⁵N, or ³⁴S) is also crucial for their use as internal standards in quantitative mass spectrometry-based studies and for tracing their metabolic fate in biological systems. caltech.edu

Q & A

Basic: What are the optimal synthetic routes for H-D-Met(O2)-OH, and how can oxidation by-products be minimized?

Methodological Answer:

  • Stepwise Oxidation Control: Use protective groups (e.g., Fmoc) during methionine oxidation to sulfoxide derivatives to prevent over-oxidation to sulfone by-products .
  • Reagent Selection: Employ controlled concentrations of hydrogen peroxide (H₂O₂) in acidic buffers, as excessive H₂O₂ can lead to undesired sulfone formation. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .
  • Purification: Apply reverse-phase HPLC with gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to isolate this compound from impurities .

Advanced: How can contradictions in reported stability data for this compound under varying pH conditions be systematically resolved?

Methodological Answer:

  • Multi-Method Validation: Compare stability assays (e.g., NMR, mass spectrometry, and circular dichroism) across pH ranges (2–12) to identify discrepancies caused by assay sensitivity or degradation pathways .
  • Kinetic Modeling: Use Arrhenius plots to model degradation rates and identify pH-dependent intermediates (e.g., sulfenic acid) that may confound results .
  • Controlled Replicates: Standardize buffer systems (e.g., phosphate vs. acetate) to eliminate confounding factors from counterion interactions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1H^1H, 13C^{13}C, and 15N^{15}N shifts to confirm sulfoxide formation and chirality retention. Use D₂O as a solvent to avoid proton exchange artifacts .
  • Mass Spectrometry (MS): Employ high-resolution MS (HRMS) with electrospray ionization (ESI) to verify molecular weight and detect trace sulfone contaminants .
  • X-ray Crystallography: If crystals are obtainable, resolve the absolute configuration using single-crystal diffraction, referencing similar sulfoxide-containing structures .

Advanced: How can researchers design experiments to assess this compound’s role in modulating redox biology pathways?

Methodological Answer:

  • Isotope Labeling: Synthesize 34S^{34}S-labeled this compound to track sulfur redox cycling in cellular assays via LC-MS/MS .
  • Kinetic Profiling: Use stopped-flow spectroscopy to measure reaction rates with thiol-containing biomolecules (e.g., glutathione) under physiologically relevant O₂ levels .
  • Computational Docking: Model interactions with redox-sensitive enzymes (e.g., methionine sulfoxide reductases) using molecular dynamics simulations to predict binding affinities .

Basic: What protocols ensure high-purity this compound for in vitro studies?

Methodological Answer:

  • HPLC Optimization: Use a C18 column with a 5–95% acetonitrile gradient over 30 minutes, monitoring at 214 nm for peptide bond detection .
  • Lyophilization: Freeze-dry fractions under vacuum to prevent oxidation during storage. Confirm purity (>95%) via integration of HPLC chromatograms .
  • Blank Correction: Pre-treat solvents with Chelex resin to remove trace metal ions that catalyze oxidation .

Advanced: How can computational models predicting this compound’s interactions with biological targets be empirically validated?

Methodological Answer:

  • Crystallographic Cross-Validation: Compare predicted binding poses with X-ray structures of this compound co-crystallized with target proteins (e.g., oxidoreductases) .
  • Contradiction Analysis: Apply intelligent data analysis (IDA) to reconcile discrepancies between simulated and experimental binding energies, refining force field parameters .
  • Meta-Analysis: Aggregate data from multiple docking studies (e.g., AutoDock, Schrödinger) to identify consensus interaction motifs and outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.